2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid
Overview
Description
2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H10F2O4 and a molecular weight of 292.23 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxycarbonyl group attached to a benzoic acid core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives.
Fluorination: Introduction of fluorine atoms into the aromatic ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxycarbonylation: The methoxycarbonyl group is introduced using methyl chloroformate or dimethyl carbonate in the presence of a base like triethylamine.
Coupling Reaction: The final step involves coupling the fluorinated aromatic ring with the methoxycarbonylated intermediate using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The methoxycarbonyl group contributes to the compound’s stability and solubility, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- 4-Fluoro-3-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid
Uniqueness
2-Fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-fluoro-5-(4-fluoro-3-methoxycarbonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOAAFAZSLMFMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691559 | |
Record name | 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-02-3 | |
Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4,4′-difluoro-, 3-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Difluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60691559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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